N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 333738-99-1
VCID: VC0410325
InChI: InChI=1S/C14H11ClN4O4S/c1-23-11-4-2-8(6-10(11)19(21)22)13(20)18-14(24)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H2,16,17,18,20,24)
SMILES: COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C14H11ClN4O4S
Molecular Weight: 366.8g/mol

N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide

CAS No.: 333738-99-1

Main Products

VCID: VC0410325

Molecular Formula: C14H11ClN4O4S

Molecular Weight: 366.8g/mol

N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide - 333738-99-1

CAS No. 333738-99-1
Product Name N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Molecular Formula C14H11ClN4O4S
Molecular Weight 366.8g/mol
IUPAC Name N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Standard InChI InChI=1S/C14H11ClN4O4S/c1-23-11-4-2-8(6-10(11)19(21)22)13(20)18-14(24)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H2,16,17,18,20,24)
Standard InChIKey PJFVOCHAZFCMQD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
PubChem Compound 1139312
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator